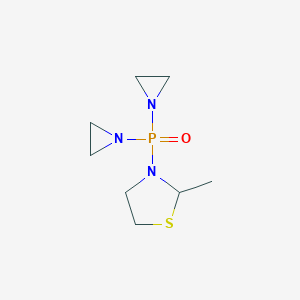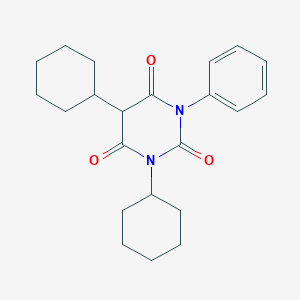
Imiphos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imiphos is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a phosphine-based compound that has been synthesized using a variety of methods. Imiphos has been shown to have a range of biochemical and physiological effects, which make it a promising tool for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of Imiphos is not fully understood. However, it is believed that Imiphos acts as a reducing agent, donating electrons to other compounds. This makes it a useful tool in the synthesis of organic compounds and metal complexes.
Effets Biochimiques Et Physiologiques
Imiphos has been shown to have a range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a potential tool for cancer therapy. Imiphos has also been shown to have antifungal and antibacterial properties. Additionally, Imiphos has been shown to have anti-inflammatory properties, making it a potential tool for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Imiphos is its versatility. It can be used in a variety of laboratory experiments, including the synthesis of organic compounds and metal complexes. Additionally, Imiphos has a range of biochemical and physiological effects, making it a useful tool in the study of various diseases. However, there are also limitations to the use of Imiphos in laboratory experiments. For example, Imiphos can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on Imiphos. One area of interest is the development of new synthesis methods for Imiphos. Additionally, there is potential for the use of Imiphos in the development of new cancer therapies. Further research is also needed to fully understand the mechanism of action of Imiphos and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, Imiphos is a promising tool for use in scientific research. Its versatility and range of biochemical and physiological effects make it a useful tool in a variety of laboratory experiments. Further research is needed to fully understand the potential applications of Imiphos and to develop new synthesis methods for this compound.
Méthodes De Synthèse
Imiphos can be synthesized using a variety of methods, including the reaction of triphenylphosphine with iodine and sodium azide. This method has been shown to be effective in producing high yields of Imiphos. Other methods include the reaction of triphenylphosphine with sulfur and the reaction of triphenylphosphine with sulfur dioxide.
Applications De Recherche Scientifique
Imiphos has a range of potential applications in scientific research. It has been shown to be effective in the synthesis of a variety of organic compounds, including phosphine oxides and phosphine sulfides. Imiphos has also been used as a ligand in the synthesis of metal complexes. These metal complexes have been shown to have a range of applications in catalysis, including the catalytic reduction of carbon dioxide.
Propriétés
Numéro CAS |
1078-79-1 |
|---|---|
Nom du produit |
Imiphos |
Formule moléculaire |
C8H16N3OPS |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
3-[bis(aziridin-1-yl)phosphoryl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C8H16N3OPS/c1-8-11(6-7-14-8)13(12,9-2-3-9)10-4-5-10/h8H,2-7H2,1H3 |
Clé InChI |
FJYYWRQKUXJNMW-UHFFFAOYSA-N |
SMILES |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
SMILES canonique |
CC1N(CCS1)P(=O)(N2CC2)N3CC3 |
Synonymes |
is(1-aziridinyl)-2-methyl-3-thiazolidinyl phosphine oxide imifos imiphos Marcophan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















